N,N,2,2-tetramethyl-6-phenylimino-3H-thiopyran-4-amine
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Overview
Description
N,N,2,2-tetramethyl-6-phenylimino-3H-thiopyran-4-amine: is an organic compound with a unique structure that includes a thiopyran ring, an imino group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,2-tetramethyl-6-phenylimino-3H-thiopyran-4-amine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiopyran ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction rates, higher yields, and better control over reaction conditions. For example, a micro fixed-bed reactor packed with a catalyst like platinum on carbon can be used to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N,N,2,2-tetramethyl-6-phenylimino-3H-thiopyran-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
N,N,2,2-tetramethyl-6-phenylimino-3H-thiopyran-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for multiple points of reactivity, making it a versatile intermediate.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of N,N,2,2-tetramethyl-6-phenylimino-3H-thiopyran-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The imino group and thiopyran ring play crucial roles in these interactions, allowing the compound to bind effectively to its targets .
Comparison with Similar Compounds
N,N,2,2,6,6-tetramethyl-4-piperidinamine: Similar in structure but lacks the phenylimino group and thiopyran ring.
N,N,2,2,6,6-tetramethyl-4-piperidone: Contains the piperidine ring but lacks the imino and thiopyran groups.
Uniqueness: N,N,2,2-tetramethyl-6-phenylimino-3H-thiopyran-4-amine is unique due to its combination of a thiopyran ring, an imino group, and multiple methyl groups. This unique structure provides distinct reactivity and binding properties, making it valuable in various applications .
Properties
CAS No. |
86795-94-0 |
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Molecular Formula |
C15H20N2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
N,N,2,2-tetramethyl-6-phenylimino-3H-thiopyran-4-amine |
InChI |
InChI=1S/C15H20N2S/c1-15(2)11-13(17(3)4)10-14(18-15)16-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 |
InChI Key |
WFGYODUSKPXWNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=NC2=CC=CC=C2)S1)N(C)C)C |
Origin of Product |
United States |
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